GSK-5503A

CRAC channel kinetics patch-clamp

GSK-5503A is the only CRAC channel blocker with slow-onset, near-irreversible inhibition (washout-resistant within 4 min) and allosteric action leaving STIM1/Orai complexes intact. Equipotent Orai1/3 inhibition (IC50 ~4 µM) enables reliable SOCE endpoint measurements in asthma and immune cell research. Unlike pore blockers (La3+, Synta-66), its unique kinetic and mechanistic profile prevents confounding current recovery during extended patch-clamp recordings. Choose GSK-5503A for definitive SOCE studies.

Molecular Formula C23H17F2N3O2
Molecular Weight 405.4048
CAS No. 1253186-46-7
Cat. No. B607847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-5503A
CAS1253186-46-7
SynonymsGSK5503A;  GSK 5503A;  GSK-5503A
Molecular FormulaC23H17F2N3O2
Molecular Weight405.4048
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CC(=N3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C23H17F2N3O2/c24-18-10-6-11-19(25)22(18)23(29)26-21-13-14-28(27-21)15-16-7-4-5-12-20(16)30-17-8-2-1-3-9-17/h1-14H,15H2,(H,26,27,29)
InChIKeyFFTYDCLYIJBUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-5503A (1253186-46-7) Procurement Guide: A CRAC Channel Blocker for STIM1/Orai Current Inhibition


GSK-5503A (CAS 1253186-46-7) is a synthetic small-molecule calcium-release activated calcium (CRAC) channel blocker [1]. It inhibits stromal interaction molecule 1 (STIM1)-mediated Orai1 and Orai3 currents in vitro via an allosteric mechanism downstream of STIM1 oligomerization and STIM1/Orai coupling [1]. The compound is primarily utilized as a research tool to study store-operated calcium entry (SOCE) in cellular models of asthma, allergic disorders, and immune cell activation [2].

Why CRAC Channel Blocker Procurement Cannot Default to Generic Substitution: The Case for GSK-5503A


CRAC channel blockers exhibit profound functional divergence despite sharing a common target. Generic substitution fails because in-class compounds differ significantly in their inhibitory kinetics, reversibility profiles, and Orai isoform selectivity. For instance, the classical pore blocker La³⁺ acts with rapid onset and full washout, whereas GSK-5503A demonstrates a uniquely slow inhibition rate and near-complete irreversibility [1]. These properties dictate the temporal resolution and experimental design feasibility in patch-clamp and calcium-imaging studies. Furthermore, the allosteric binding site of GSK-5503A renders its activity highly sensitive to Orai pore geometry, a characteristic not shared by pore-blocking agents like Synta-66 or BTP2 [1]. Selecting an inappropriate CRAC blocker can lead to misinterpretation of SOCE dynamics and failure to replicate key mechanistic findings.

GSK-5503A (1253186-46-7) Quantitative Differentiation Evidence: Head-to-Head Comparisons with CRAC Channel Blockers


Inhibitory Kinetics: GSK-5503A vs. La³⁺ vs. Synta-66

GSK-5503A exhibits a significantly slower rate of current inhibition compared to the classical pore blocker La³⁺ and the CRAC inhibitor Synta-66. The half-maximal inhibition time (t₁/₂) for GSK-5503A is in the range of 75–100 seconds at 10 µM, whereas La³⁺ achieves half-maximal block more rapidly [1]. This kinetic difference is critical for experimental protocols requiring precise temporal control of SOCE inhibition.

CRAC channel kinetics patch-clamp SOCE

Washout Irreversibility: GSK-5503A vs. La³⁺

GSK-5503A blockade is functionally irreversible over the timescale of standard washout protocols. Following complete inhibition of STIM1/Orai1 currents with 10 µM GSK-5503A, perfusion with 10 mM Ca²⁺ solution results in negligible current recovery (<5% recovery over 4 minutes) [1]. In contrast, La³⁺ washout leads to rapid and complete recovery of CRAC currents [1].

CRAC channel irreversible inhibition washout electrophysiology

Potency and Isoform Profile: GSK-5503A vs. Synta-66 vs. YM-58483

GSK-5503A inhibits STIM1-mediated Orai1 and Orai3 currents with an IC₅₀ of approximately 4 µM in HEK293 cells [1]. This potency is distinct from other CRAC blockers: Synta-66 exhibits an IC₅₀ of 1.4 µM in RBL cells, while YM-58483 (BTP2) shows variable potency ranging from 10 nM to 2.8 µM depending on cell type [2]. Importantly, GSK-5503A displays equipotent inhibition of Orai1 and Orai3, a profile not uniformly shared by other blockers (e.g., Synta-66 potentiates Orai2 at 10 µM) [2].

IC50 Orai1 Orai3 CRAC channel potency

Mechanism of Action: Allosteric Modulation vs. Pore Blockade

GSK-5503A acts downstream of STIM1 oligomerization and STIM1-Orai coupling, likely via an allosteric effect on the Orai selectivity filter [1]. FRET experiments confirm that GSK-5503A does not alter STIM1-STIM1 oligomerization or STIM1-Orai1 interaction, distinguishing it from agents that interfere with complex assembly [1]. In contrast, pore blockers like La³⁺ physically occlude the channel pore, and some compounds (e.g., YM-58483) exhibit activity on TRPC3/6 channels [2].

mechanism of action allosteric STIM1 Orai FRET

Recommended Research Applications for GSK-5503A (1253186-46-7) Based on Differentiated Evidence


Patch-Clamp Studies Requiring Sustained, Irreversible CRAC Channel Blockade

Given its near-complete lack of washout reversibility over 4 minutes (Evidence Item 2), GSK-5503A is optimally suited for whole-cell patch-clamp experiments where sustained CRAC current inhibition is required without confounding recovery during recording. This property is particularly valuable when assessing the maximal extent of SOCE contribution to a cellular response or when performing endpoint measurements following pharmacological challenge [1].

Investigating Orai1 vs. Orai3 Functional Redundancy in Immune Cells

GSK-5503A equipotently inhibits both Orai1 and Orai3 currents with an IC₅₀ of ~4 µM (Evidence Item 3). This balanced inhibition profile makes it an appropriate tool for dissecting the overlapping and distinct roles of these two CRAC channel isoforms in immune cell activation, mast cell degranulation, and T-cell cytokine production, where both Orai1 and Orai3 are expressed [1] [2].

Studies of CRAC Channel Gating Requiring Preservation of STIM1-Orai Complex Integrity

Because GSK-5503A acts allosterically without disrupting STIM1-STIM1 oligomerization or STIM1-Orai1 coupling (Evidence Item 4), it is the preferred CRAC blocker for FRET-based and biochemical assays aimed at understanding the conformational changes that regulate CRAC channel gating. Researchers can inhibit ionic flux while leaving the supramolecular complex intact for structural and interaction analyses [1].

Asthma and Allergic Disorder Research: In Vitro SOCE Inhibition

GSK-5503A has been specifically referenced as a tool compound for asthma and allergic disorder research [2]. The compound effectively inhibits STIM1-mediated Orai1/3 currents in vitro, providing a chemical probe to evaluate the role of CRAC channel-mediated Ca²⁺ entry in mast cell activation and airway smooth muscle hyperresponsiveness in cellular models of allergic inflammation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-5503A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.